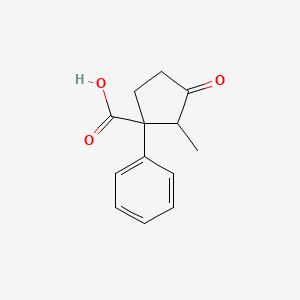
2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid is a cyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is commonly referred to as MOPCC and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of MOPCC is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of prostaglandins and cytokines. It also modulates the activity of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
MOPCC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It also reduces fever by inhibiting the production of cytokines. MOPCC has been found to modulate the activity of neurotransmitters, which can have an impact on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOPCC has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. It also exhibits low toxicity and has a high degree of selectivity. However, MOPCC has some limitations for lab experiments. Its solubility in water is limited, and it has poor bioavailability.
Direcciones Futuras
There are several future directions for the study of MOPCC. One potential direction is the development of new synthetic methods that can improve its solubility and bioavailability. Another direction is the study of its potential use in the treatment of neurological disorders, such as depression and anxiety. Additionally, the study of its potential use in combination with other drugs for the treatment of cancer is another potential direction.
Conclusion:
In conclusion, MOPCC is a cyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been synthesized through various methods and has been extensively studied for its potential use in the treatment of various diseases. The mechanism of action of MOPCC is not fully understood, but it is believed to exert its therapeutic effects by inhibiting the production of prostaglandins and cytokines. MOPCC has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MOPCC, including the development of new synthetic methods and the study of its potential use in the treatment of neurological disorders and cancer.
Métodos De Síntesis
The synthesis of MOPCC has been carried out through various methods. One of the commonly used methods is the Friedel-Crafts acylation of 2-methylcyclopentanone with phenylacetyl chloride. This method involves the use of aluminum chloride as a catalyst and yields MOPCC as a white solid.
Aplicaciones Científicas De Investigación
MOPCC has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-3-oxo-1-phenylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9-11(14)7-8-13(9,12(15)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJNZQBIDOPAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-4-(2-chlorophenyl)-2-[(2-nitrophenyl)thio]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5234564.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B5234570.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)
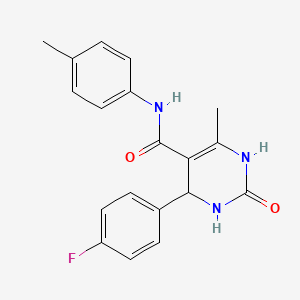
![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)
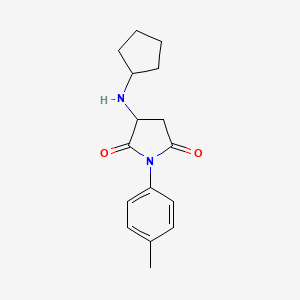
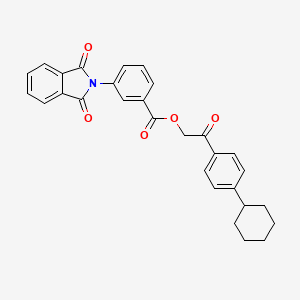
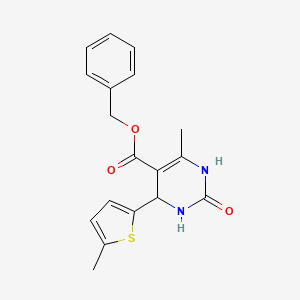
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)
![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)

![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)